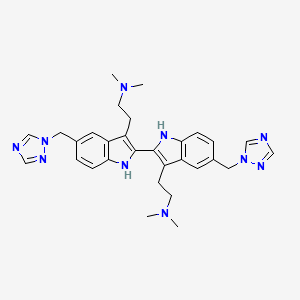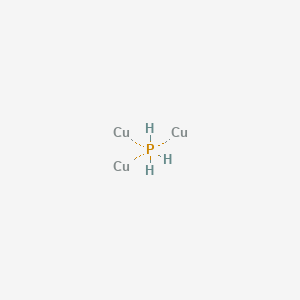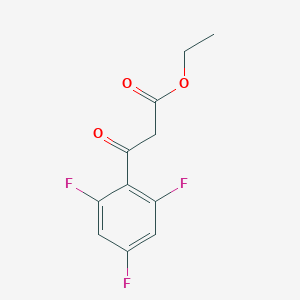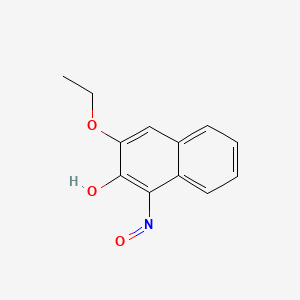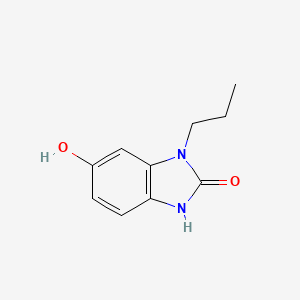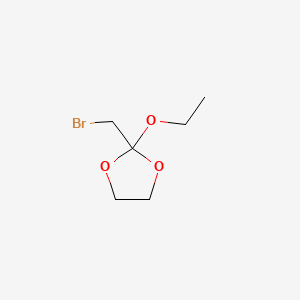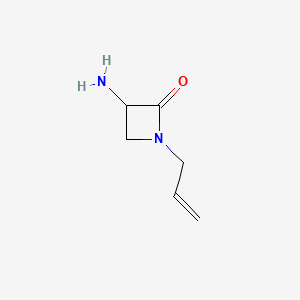
2-Azetidinone, 3-amino-1-(2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-prop-2-enylazetidin-2-one is a synthetic organic compound belonging to the azetidinone family Azetidinones are four-membered lactams, which are cyclic amides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-prop-2-enylazetidin-2-one typically involves the Staudinger reaction, which is a [2+2] cycloaddition reaction between an imine and a ketene. The general procedure includes the following steps:
Formation of the Imine: An aldehyde or ketone reacts with an amine to form an imine.
Cycloaddition Reaction: The imine reacts with a ketene in the presence of a base such as triethylamine to form the azetidinone ring.
For example, the reaction of imines with 3,3-dimethylacryloyl chloride under Staudinger reaction conditions with triethylamine as the base can yield 3-Amino-1-prop-2-enylazetidin-2-one .
Industrial Production Methods
Industrial production methods for 3-Amino-1-prop-2-enylazetidin-2-one would likely involve scaling up the Staudinger reaction. This would require optimization of reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
3-Amino-1-prop-2-enylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the azetidinone ring.
Reduction: Azetidine derivatives.
Substitution: Various substituted azetidinones depending on the nucleophile used.
科学的研究の応用
3-Amino-1-prop-2-enylazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It has been studied for its antiproliferative activity against cancer cells.
Biological Research: The compound can be used to study cell cycle effects and apoptosis in cancer cells.
Industrial Applications: It can be used as a building block for the synthesis of more complex molecules in pharmaceutical research.
作用機序
The mechanism of action of 3-Amino-1-prop-2-enylazetidin-2-one involves its interaction with tubulin, a protein that is essential for cell division. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization. This disruption of tubulin polymerization leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Comparison
3-Amino-1-prop-2-enylazetidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activity. Compared to 3-Allylazetidin-2-one and 3-(Buta-1,3-dien-1-yl)azetidin-2-one, it has shown more potent antiproliferative activity in certain cancer cell lines .
特性
分子式 |
C6H10N2O |
|---|---|
分子量 |
126.16 g/mol |
IUPAC名 |
3-amino-1-prop-2-enylazetidin-2-one |
InChI |
InChI=1S/C6H10N2O/c1-2-3-8-4-5(7)6(8)9/h2,5H,1,3-4,7H2 |
InChIキー |
IMCAXFJLBCTYCK-UHFFFAOYSA-N |
正規SMILES |
C=CCN1CC(C1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


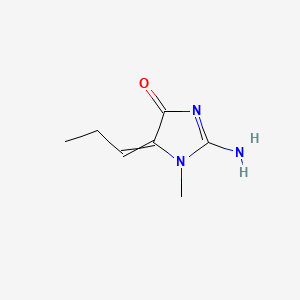
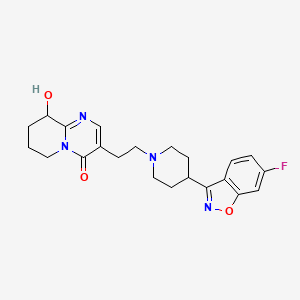
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)

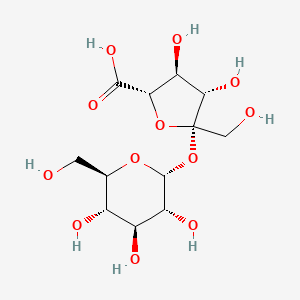
![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
